molecular formula C32H21N3O6 B11540391 N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide

N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide

Cat. No.: B11540391
M. Wt: 543.5 g/mol
InChI Key: MNAKHKHTNQEKGQ-UHFFFAOYSA-N
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Description

N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-3-METHYLBENZAMIDE
  • N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-2,2-DIPHENYLACETAMIDE
  • N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-3-NITRO-4-METHYLBENZAMIDE

Uniqueness

N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple functional groups and complex structure make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C32H21N3O6

Molecular Weight

543.5 g/mol

IUPAC Name

N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C32H21N3O6/c1-17-10-11-20(14-18(17)2)27(36)19-6-5-7-22(15-19)33-28(37)21-12-13-25-26(16-21)32(41)35(31(25)40)34-29(38)23-8-3-4-9-24(23)30(34)39/h3-16H,1-2H3,(H,33,37)

InChI Key

MNAKHKHTNQEKGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)N5C(=O)C6=CC=CC=C6C5=O)C

Origin of Product

United States

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